



Application Notes for CH7233163 in EGFR Inhibitor Resistance Studies

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Compound of Interest		
Compound Name:	CH7233163	
Cat. No.:	B10857791	Get Quote

Introduction

CH7233163 is a potent, noncovalent, ATP-competitive inhibitor of Epidermal Growth Factor Receptor (EGFR) that has demonstrated significant efficacy against osimertinib-resistant EGFR mutations, particularly the Del19/T790M/C797S triple mutation.[1][2][3][4] Acquired resistance to third-generation EGFR tyrosine kinase inhibitors (TKIs) like osimertinib, often driven by the C797S mutation, presents a major clinical challenge in the treatment of non-small cell lung cancer (NSCLC).[2][3] CH7233163 offers a valuable research tool for investigating the mechanisms of resistance and developing novel therapeutic strategies to overcome it.

Mechanism of Action

CH7233163 selectively inhibits various EGFR mutants over wild-type (WT) EGFR.[2][3] Crystal structure analysis has revealed that **CH7233163** binds to the ATP-binding site of the EGFR kinase domain in its active (αC-helix-in) conformation.[2][3] This mode of inhibition allows it to effectively target EGFR harboring the C797S mutation, which confers resistance to covalent inhibitors like osimertinib that require the C797 residue for binding.[2] By competitively blocking ATP, **CH7233163** inhibits EGFR autophosphorylation and subsequently abrogates downstream signaling pathways, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are crucial for tumor cell proliferation and survival.[5][6]

Data Presentation

Table 1: Inhibitory Activity of CH7233163 Against Various EGFR Genotypes

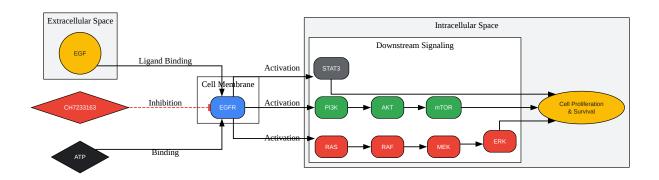


Target	Assay Type	IC50 (nmol/L)
EGFR-Del19/T790M/C797S	Biochemical (TR-FRET)	0.28[4][5]
EGFR-L858R/T790M/C797S	Biochemical (TR-FRET)	-
Del19/T790M/C797S_NIH3T3	Antiproliferation	-
A431 (EGFR WT)	Antiproliferation	-
EGFR-Del19	Biochemical (TR-FRET)	-
EGFR-L858R	Biochemical (TR-FRET)	-
EGFR-Del19/T790M	Biochemical (TR-FRET)	-
EGFR-L858R/T790M	Biochemical (TR-FRET)	-
NCI-H1975 (L858R/T790M)	Xenograft Model	Potent tumor growth inhibition[4]
HCC827 (Del19)	Xenograft Model	Potent tumor growth inhibition[4]

Note: Some specific IC50 values were not available in the provided search results and are indicated by "-". The xenograft model data indicates potent activity without specific numerical values.

Mandatory Visualizations

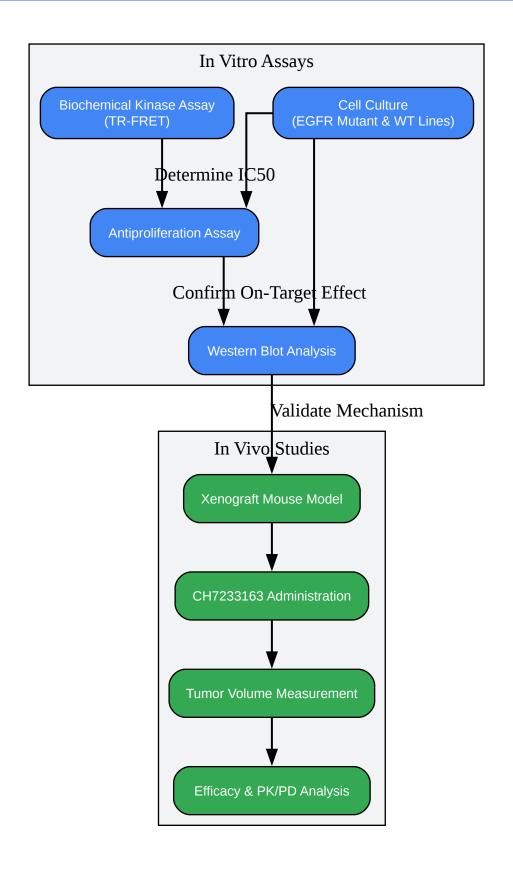




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Caption: EGFR signaling pathway and the inhibitory action of CH7233163.





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Caption: Experimental workflow for evaluating **CH7233163** efficacy.



Experimental Protocols

1. TR-FRET-Based Cell-Free Kinase Assay

This protocol is for determining the in vitro inhibitory activity of **CH7233163** against various EGFR kinase mutants.

- Materials:
 - Recombinant EGFR kinases (e.g., Del19/T790M/C797S, WT)
 - TR-FRET assay components
 - CH7233163, Osimertinib, EAI-045 (as controls)
 - ATP
 - Assay plates
- Procedure:
 - Prepare serial dilutions of CH7233163 and control compounds.
 - In an assay plate, add the recombinant EGFR kinase.
 - Add the various concentrations of the test compounds (CH7233163, osimertinib, EAI-045).
 - Initiate the kinase reaction by adding ATP. To test for ATP-competitive binding, perform the assay at different ATP concentrations (e.g., 100 μmol/L and 1000 μmol/L).[2]
 - Incubate the reaction mixture according to the assay kit manufacturer's instructions.
 - Measure the TR-FRET signal to determine the extent of kinase activity inhibition.
 - Calculate IC50 values from the dose-response curves. All measurements should be performed in triplicate.[2]
- 2. Cell Proliferation Assay



This protocol is for assessing the antiproliferative activity of CH7233163 in cancer cell lines.

Materials:

- NIH3T3 cells engineered to express EGFR mutants (e.g., Del19/T790M/C797S).[4][7]
- A431 cells (EGFR WT)
- Cell culture medium and supplements
- CH7233163 and control compounds
- Cell viability reagent (e.g., CellTiter-Glo®)
- 96-well plates

Procedure:

- Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
- Treat the cells with a range of concentrations of CH7233163 and control compounds.
- Incubate the cells for a specified period (e.g., 72 hours).
- Add the cell viability reagent to each well and incubate as per the manufacturer's protocol.
- Measure the luminescence or absorbance to determine the number of viable cells.
- Calculate the IC50 values from the dose-response curves. Data should be presented as the mean ± SD of at least three independent experiments.[2]

3. Western Blot Analysis

This protocol is for examining the effect of **CH7233163** on EGFR phosphorylation and downstream signaling.

Materials:



- EGFR mutant-expressing cells
- o CH7233163
- Lysis buffer
- Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK)
- Secondary antibodies
- Chemiluminescent substrate
- Procedure:
 - Culture the cells and treat them with various concentrations of CH7233163 for a specified time.
 - Lyse the cells to extract total protein.
 - Determine the protein concentration of the lysates.
 - Separate the proteins by SDS-PAGE and transfer them to a membrane.
 - Block the membrane and then incubate with the primary antibodies overnight at 4°C.
 - Wash the membrane and incubate with the appropriate secondary antibodies.
 - Detect the protein bands using a chemiluminescent substrate and an imaging system.[8]
 This will show the inhibition of EGFR phosphorylation in the treated cells.[1]
- 4. In Vivo Xenograft Model

This protocol is for evaluating the in vivo antitumor activity of CH7233163.

- Materials:
 - Immunocompromised mice (e.g., BALB/c nude)



- Human cancer cell lines (e.g., NCI-H1975, HCC827) or NIH3T3 cells expressing EGFR mutants.[4]
- CH7233163 formulation for in vivo administration. A common formulation is 10% DMSO,
 40% PEG300, 5% Tween-80, and 45% saline.[9]
- Calipers for tumor measurement
- Procedure:
 - Subcutaneously implant the tumor cells into the flanks of the mice.
 - When the tumors reach a palpable size, randomize the mice into treatment and control groups.
 - Administer CH7233163 and vehicle control to the respective groups orally or via another appropriate route, once daily.
 - Measure the tumor volume with calipers at regular intervals.
 - Monitor the body weight of the mice as an indicator of toxicity.
 - At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics). All animal experiments must be conducted in accordance with institutional guidelines and approved protocols.[3][4]

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